2-Hydroxy-1-(4-hydroxyphenyl)ethanone
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2,4’-Dihydroxyacetophenone is the enzyme 2,4’-Dihydroxyacetophenone dioxygenase (DAD) found in bacteria . This enzyme is responsible for the oxygenative cleavage of the aliphatic C–C bond .
Mode of Action
2,4’-Dihydroxyacetophenone interacts with its target, DAD, to catalyze the conversion of 2,4’-dihydroxyacetophenone to 4-hydroxybenzoic acid and formic acid . The reaction involves the cleavage of the aliphatic C–C bond . The process is complex and involves several elementary steps, including a triplet-quintet crossing to initiate the reaction .
Biochemical Pathways
The action of 2,4’-Dihydroxyacetophenone affects the biochemical pathway involving the conversion of 2,4’-dihydroxyacetophenone to 4-hydroxybenzoic acid and formic acid . This pathway is part of the metabolic processes in certain bacteria .
Pharmacokinetics
They are mainly excreted through urine .
Result of Action
The action of 2,4’-Dihydroxyacetophenone results in the molecular transformation of 2,4’-dihydroxyacetophenone into 4-hydroxybenzoic acid and formic acid . This transformation is facilitated by the enzyme DAD and involves the cleavage of the aliphatic C–C bond .
Action Environment
The action of 2,4’-Dihydroxyacetophenone can be influenced by environmental factors. For instance, the presence of a molar excess of zinc chloride in the acylation of resorcinol with acetic acid can lead to waste disposal problems . .
Biochemical Analysis
Biochemical Properties
2,4’-Dihydroxyacetophenone plays a significant role in biochemical reactions, particularly in the degradation of aromatic compounds. It interacts with enzymes such as 2,4’-dihydroxyacetophenone dioxygenase (DAD), which catalyzes the conversion of 2,4’-dihydroxyacetophenone to 4-hydroxybenzoic acid and formic acid . This enzyme is a non-heme iron-containing metalloenzyme that facilitates the oxygenative cleavage of the aliphatic C–C bond in the substrate . The interaction involves the formation of an enzyme-substrate complex, where the hydroxyl groups of 2,4’-dihydroxyacetophenone coordinate with the iron center in the active site of the enzyme .
Cellular Effects
2,4’-Dihydroxyacetophenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins involved in these processes. For instance, the compound’s interaction with 2,4’-dihydroxyacetophenone dioxygenase leads to the production of 4-hydroxybenzoic acid, which can further participate in cellular metabolic pathways . Additionally, the compound’s impact on gene expression and cell signaling pathways is linked to its role in the degradation of aromatic compounds, which are essential for cellular homeostasis .
Molecular Mechanism
The molecular mechanism of 2,4’-Dihydroxyacetophenone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of 2,4’-dihydroxyacetophenone dioxygenase, where it undergoes oxygenative cleavage to produce 4-hydroxybenzoic acid and formic acid . This reaction involves the coordination of the hydroxyl groups of 2,4’-dihydroxyacetophenone with the iron center in the enzyme’s active site, leading to the cleavage of the aliphatic C–C bond . The enzyme’s catalytic mechanism includes multiple steps, such as the formation of enzyme-substrate complexes and the generation of reactive oxygen species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4’-Dihydroxyacetophenone change over time due to its stability, degradation, and long-term effects on cellular function. The compound is moderately thermostable and can form enzyme-substrate complexes under anaerobic conditions . Over time, the stability of 2,4’-dihydroxyacetophenone can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that the compound can accumulate in culture broths of bisphenol A-assimilating bacteria, indicating its persistence in certain environments .
Dosage Effects in Animal Models
The effects of 2,4’-Dihydroxyacetophenone vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects on cellular and metabolic processes. At lower doses, 2,4’-dihydroxyacetophenone can enhance certain enzymatic activities, while at higher doses, it may exhibit inhibitory effects . Toxic or adverse effects at high doses have also been observed, indicating the importance of dosage regulation in experimental settings .
Metabolic Pathways
2,4’-Dihydroxyacetophenone is involved in various metabolic pathways, including the degradation of aromatic compounds. The compound is metabolized by 2,4’-dihydroxyacetophenone dioxygenase, which converts it to 4-hydroxybenzoic acid and formic acid . This reaction is part of a larger metabolic pathway that involves the breakdown of lignin and other aromatic compounds . The enzymes and cofactors involved in this pathway play crucial roles in maintaining metabolic flux and regulating metabolite levels .
Transport and Distribution
The transport and distribution of 2,4’-Dihydroxyacetophenone within cells and tissues involve various transporters and binding proteins. The compound is known to be transported across cell membranes and distributed to different cellular compartments . Studies have shown that 2,4’-dihydroxyacetophenone can be found in various tissues, including the liver, kidneys, and heart . Its localization and accumulation are influenced by factors such as the presence of specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of 2,4’-Dihydroxyacetophenone is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . The targeting signals and post-translational modifications that direct 2,4’-dihydroxyacetophenone to specific compartments or organelles are essential for its proper functioning . The enzyme 2,4’-dihydroxyacetophenone dioxygenase, which catalyzes the conversion of the compound, is also localized in the cytoplasm and forms dimers with a pronounced hydrophobic interface between the monomers .
Preparation Methods
2,4’-Dihydroxyacetophenone can be synthesized through several methods:
Acetylation of Resorcinol: One common method involves the acetylation of resorcinol with acetic acid in the presence of zinc chloride.
Reaction with Chloroacetyl or Acetic Anhydride: Another method includes reacting resorcinol with chloroacetyl or acetic anhydride in the presence of zinc chloride.
Chemical Reactions Analysis
2,4’-Dihydroxyacetophenone undergoes various chemical reactions:
Scientific Research Applications
2,4’-Dihydroxyacetophenone has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,4’-Dihydroxyacetophenone can be compared with other dihydroxyacetophenones:
2,5’-Dihydroxyacetophenone: Similar in structure but with hydroxy groups at positions 2’ and 5’.
2,6’-Dihydroxyacetophenone: This compound has hydroxy groups at positions 2’ and 6’.
2,4’-Dimethoxyacetophenone: This compound has methoxy groups instead of hydroxy groups, leading to different chemical behavior and applications.
2,4’-Dihydroxyacetophenone stands out due to its unique reactivity and the specific role it plays in enzymatic reactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULYEHHGGXARJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058998 | |
Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Yellow or gold powder; [Alfa Aesar MSDS], Solid | |
Record name | 2,4-Dihydroxyacetophenone | |
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Record name | 2',4'-Dihydroxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029659 | |
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CAS No. |
89-84-9 | |
Record name | 2′,4′-Dihydroxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Resacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089849 | |
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Record name | Resacetophenone | |
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Record name | Resacetophenone | |
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Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |
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Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |
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Record name | 2',4'-dihydroxyacetophenone | |
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Record name | RESACETOPHENONE | |
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Record name | 2',4'-Dihydroxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029659 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
147 °C | |
Record name | 2',4'-Dihydroxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029659 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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